molecular formula C20H28N2O6 B8060962 1-Cbz-4-(Boc-amino)-4-piperidineacetic acid

1-Cbz-4-(Boc-amino)-4-piperidineacetic acid

Cat. No.: B8060962
M. Wt: 392.4 g/mol
InChI Key: JBLJTQXEWWUQLT-UHFFFAOYSA-N
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Description

1-Cbz-4-(Boc-amino)-4-piperidineacetic acid is a heterocyclic compound featuring a piperidine core functionalized with two orthogonal protecting groups: carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc). The molecule also includes an acetic acid side chain at the 4-position of the piperidine ring. Its molecular formula is C₁₉H₂₆N₂O₆, with a molecular weight of 378.42 g/mol .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-19(2,3)28-17(25)21-20(13-16(23)24)9-11-22(12-10-20)18(26)27-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLJTQXEWWUQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection Approach

The most widely adopted strategy involves sequential protection of the piperidine nitrogen and 4-amino group, followed by acetic acid conjugation.

Step 1: Cbz Protection of Piperidine Nitrogen
The piperidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate). This step typically achieves >85% yield in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Step 2: Introduction of the 4-Amino Group
4-Aminopiperidine derivatives are synthesized via nitration-reduction or hydrolysis of imine intermediates. For example, reductive amination of 1-Cbz-piperidin-4-one with ammonium acetate and sodium cyanoborohydride yields the 4-amino intermediate.

Step 3: Boc Protection of the 4-Amino Group
The 4-amino group is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Yields exceed 90% when reactions are conducted at room temperature for 12–24 hours.

Step 4: Acetic Acid Conjugation
The acetic acid moiety is introduced via nucleophilic alkylation using bromoacetic acid or coupling reactions with carbodiimide reagents (e.g., EDC/HCl). Solvent choice (e.g., DMF vs. acetonitrile) significantly impacts yields, with DMF providing superior solubility for polar intermediates.

Concurrent Protection Strategies

Alternative methods employ simultaneous protection of the piperidine nitrogen and 4-amino group to reduce step count. For instance, reacting 4-aminopiperidine with Boc₂O and Cbz-Cl in a one-pot procedure under pH-controlled conditions (pH 8–9) achieves 70–75% yield. However, competing reactions between the two protecting agents often necessitate careful stoichiometric balancing.

Alternative Pathways via Degradation Reactions

Industrial-scale syntheses, as detailed in patent CN102775343A, leverage degradation of pre-functionalized intermediates. For example, hydrolyzing 1-Cbz-4-cyano-piperidine under acidic conditions (e.g., 5% HCl at 70°C) generates 4-amino-1-Cbz-piperidine, which is subsequently Boc-protected. This method reduces reliance on expensive coupling agents but requires stringent pH control to prevent Boc deprotection.

Reaction Optimization and Critical Parameters

Acidic Conditions and Deprotection Risks

The Boc group’s acid lability necessitates mild conditions during hydrolysis or coupling steps. Using hydrochloric acid at concentrations >3% or temperatures >50°C risks partial Boc cleavage, reducing yields by 15–20%. Alternatives like acetic acid/water mixtures (1:4 v/v) at 60°C minimize degradation while maintaining reaction efficiency.

Solvent and Temperature Effects

ParameterOptimal RangeYield Impact
Solvent DMF82–88%
Temperature 0–25°CPrevents side reactions
Reaction Time 12–24 hoursMaximizes conversion

Polar aprotic solvents like DMF enhance intermediate solubility, while low temperatures suppress epimerization at the 4-position.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Adopting continuous flow systems improves reproducibility and reduces reaction times. For example, a two-stage flow reactor achieving simultaneous Cbz protection and Boc amidation reported a 92% yield at a throughput of 1.2 kg/day.

Cost-Benefit Analysis of Protecting Groups

Protecting GroupCost per kgStability Under Acidic Conditions
Cbz $120–150High
Boc $200–220Low

The Boc group’s higher cost and instability necessitate strategic step sequencing to minimize losses during scale-up .

Chemical Reactions Analysis

Types of Reactions

1-Cbz-4-(Boc-amino)-4-piperidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents on the piperidine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its derivatives have been utilized in the preparation of chiral amino acids and peptides, which are essential in drug design and development. For instance, recent studies have demonstrated the synthesis of new chiral N-Boc- and N-nosyl-dipeptides containing a piperidine moiety derived from 1-Cbz-4-(Boc-amino)-4-piperidineacetic acid. These compounds exhibit valuable properties as potential biologically active substances .

Table 1: Synthesis Applications of this compound

Application AreaDescriptionReferences
Chiral Amino AcidsUsed to synthesize new chiral amino acids for drug development
Dipeptide SynthesisFormation of N-Boc- and N-nosyl-dipeptides with piperidine moieties
Functionalization ReagentsActs as a reagent for introducing amino groups in polymer chemistry

Cancer Therapy

Research indicates that derivatives of this compound may possess anticancer properties. The compound has been linked to the development of new anticancer agents through innovative synthetic pathways involving piperidine derivatives. For example, certain synthesized compounds demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to established drugs like bleomycin .

Alzheimer’s Disease Treatment

The compound's derivatives have shown promise in treating Alzheimer’s disease by inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. Studies have indicated that these derivatives can improve brain exposure and exhibit antioxidant properties, making them candidates for multi-targeted therapies against neurodegenerative diseases .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of compounds derived from this compound reveal crucial insights into their biological activities. The presence of the piperidine ring enhances interactions with biological targets, leading to improved efficacy in various therapeutic areas such as oncology and neurology .

Table 2: Structure-Activity Relationships

Compound TypeBiological TargetActivity DescriptionReferences
Piperidine DerivativesCancer CellsEnhanced cytotoxicity and apoptosis induction
Cholinesterase InhibitorsAlzheimer’s DiseaseDual inhibition with improved brain exposure
AntioxidantsNeurodegenerative DiseasesProtective effects against oxidative stress

Future Directions and Case Studies

Ongoing research continues to explore the potential applications of this compound in various fields:

  • Peptide Synthesis : The compound is being investigated for its role in solid-phase peptide synthesis, allowing for the production of complex peptides with high purity.
  • Drug Development : Case studies highlight its use as a scaffold for developing novel therapeutic agents targeting specific diseases.

Case Study: Anticancer Agent Development

A recent study synthesized a series of piperidine derivatives based on this compound. These compounds were evaluated for their anticancer activity against multiple cancer cell lines, demonstrating significant cytotoxic effects and prompting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-Cbz-4-(Boc-amino)-4-piperidineacetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Features:

  • Dual Protection: The Boc group (acid-labile) and Cbz group (removed via hydrogenolysis) enable sequential deprotection, making the compound valuable in multi-step organic syntheses, particularly in peptide and heterocycle chemistry .
  • Acetic Acid Moiety : The carboxylic acid group enhances polarity and solubility in aqueous media, facilitating its use in solid-phase peptide synthesis (SPPS) and conjugation reactions .
  • Applications : Primarily employed as a building block in drug discovery, especially for nitrogen-containing scaffolds like opioids and kinase inhibitors .

Comparison with Structural Analogues

1-Boc-4-(Cbz-amino)piperidine (CAS 220394-97-8)

  • Molecular Formula : C₁₈H₂₆N₂O₄
  • Molecular Weight : 334.41 g/mol .
  • Key Differences: Lacks the acetic acid side chain. Lower polarity (logP: ~1.15 predicted) compared to the acetic acid derivative. Reduced aqueous solubility, requiring nanoparticle dispersion techniques for SPPS applications .
  • Applications: Used in cannabinoid receptor ligand synthesis and as a precursor for nitrogen-rich pharmacophores .

1-Boc-piperidine-4-carboxylic Acid (CAS 84358-13-4)

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.3 g/mol .
  • Key Differences :
    • Contains a carboxylic acid directly on the piperidine ring instead of an acetic acid side chain.
    • Single Boc protection limits orthogonal deprotection strategies.
    • Higher melting point (152°C) due to crystalline stability .
  • Applications : Common in peptidomimetic design and as a precursor for amide bond formation .

N-Cbz-4-Piperidinecarboxylic Acid (CAS 10314-98-4)

  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol .
  • Key Differences :
    • Replaces Boc with Cbz as the sole protecting group.
    • Absence of acetic acid reduces conjugation versatility.
    • Similarity score to the target compound: 0.84 .
  • Applications : Intermediate in opioid analog synthesis and protease inhibitor development .

4-Boc-amino-1-Cbz-piperidine-4-carboxylic Acid (CAS 252720-32-4)

  • Molecular Formula : C₁₉H₂₆N₂O₆
  • Molecular Weight : 378.42 g/mol .
  • Key Differences :
    • Structurally identical to the target compound but with the carboxylic acid directly attached to the piperidine ring.
    • Slightly higher solubility in polar solvents (e.g., DMSO) due to reduced steric hindrance.
  • Applications : Used in combinatorial chemistry for amide bond optimization .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) logP (Predicted)
1-Cbz-4-(Boc-amino)-4-piperidineacetic acid 252720-32-4 C₁₉H₂₆N₂O₆ 378.42 Boc, Cbz, Acetic Acid Moderate (nanoparticle dispersion) 1.02
1-Boc-4-(Cbz-amino)piperidine 220394-97-8 C₁₈H₂₆N₂O₄ 334.41 Boc, Cbz Low (requires PEG) 1.15
1-Boc-piperidine-4-carboxylic acid 84358-13-4 C₁₁H₁₉NO₄ 229.30 Boc, Carboxylic Acid Low 0.78
N-Cbz-4-Piperidinecarboxylic acid 10314-98-4 C₁₄H₁₇NO₄ 263.29 Cbz, Carboxylic Acid Moderate 1.20

Solubility and Stability

  • Nanoparticle Dispersion: Boc-protected derivatives exhibit poor water solubility but can form stable nanoparticles (500–750 nm) with PEG, enhancing utility in aqueous SPPS .
  • Stability Profile: The Boc group is stable under basic conditions but cleaved by acids, while Cbz requires hydrogenolysis, ensuring compatibility with diverse reaction conditions .

Pharmacological Relevance

  • Piperidine Scaffolds : These compounds are critical in designing CNS-targeting drugs due to the piperidine ring’s resemblance to natural alkaloids .
  • Case Study: 1-Boc-4-(Cbz-amino)piperidine derivatives have shown affinity for cannabinoid receptor CB2, highlighting their role in neuroinflammation research .

Biological Activity

1-Cbz-4-(Boc-amino)-4-piperidineacetic acid is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine nucleus, which is known for its significant biological properties. The presence of the carbobenzoxy (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups enhances its stability and solubility, facilitating further biological evaluations. The synthesis typically involves the coupling of Boc-protected amino acids with piperidine derivatives, followed by deprotection steps to yield the final product.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, derivatives of piperidine have been linked to cytotoxic effects against several cancer cell lines. In particular, compounds with similar structures have demonstrated significant cytotoxicity against colorectal and prostate cancer cells, indicating that modifications on the piperidine scaffold can enhance antitumor activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundGI50 (μg/mL)Cancer Cell Line
This compoundTBDTBD
4-Boc-piperidone chalcones0.84–34.7LoVo
3,5-bis-(benzylidene)-4-piperidonesTBDVarious

Enzyme Inhibition

The compound exhibits inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and urease. A study highlighted that certain piperidine derivatives showed strong AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition has implications for treating infections caused by Helicobacter pylori.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound IC50 (µM)
AcetylcholinesteraseTBD21.25
UreaseTBDTBD

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents .

The mechanisms through which these compounds exert their biological effects involve several pathways:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as NFκB .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can generate ROS, leading to oxidative stress and subsequent cell death in cancer cells .
  • Enzyme Interaction : The structural features of the compound allow it to interact effectively with target enzymes, inhibiting their activity and disrupting cellular processes.

Case Studies

  • Cytotoxicity Evaluation : A study involving the evaluation of various piperidine derivatives showed that compounds with similar structures to this compound were effective against highly metastatic cancer cell lines. The results indicated that structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Testing : Another study assessed the antibacterial efficacy of related compounds against multiple bacterial strains. The findings demonstrated that specific modifications enhanced antibacterial potency, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cbz-4-(Boc-amino)-4-piperidineacetic acid, and how can side reactions be minimized?

  • Methodological Answer : The compound is typically synthesized via sequential protection of the piperidine nitrogen with Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups. Key steps include:

  • Boc protection of the primary amine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a base like triethylamine .
  • Cbz introduction via benzyl chloroformate in dichloromethane, followed by acetic acid side-chain functionalization .
  • Critical Optimization : Use low temperatures (0–5°C) during protection steps to suppress epimerization. Monitor reaction progress via TLC or HPLC to detect intermediates and minimize overprotection .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : Verify Boc and Cbz group integration (e.g., tert-butyl protons at ~1.4 ppm in 1^1H-NMR; aromatic Cbz protons at 7.3–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (expected [M+H]⁺ at m/z 335.41 for C₁₈H₂₆N₂O₄) .
  • HPLC Purity Analysis : Use a C18 column with acetonitrile/water gradients to assess purity (>98% for rigorous applications) .

Advanced Research Questions

Q. What experimental strategies address contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies arise from the compound’s zwitterionic nature. To resolve conflicts:

  • Solvent Screening : Test solubility in DMSO (highly polar), THF (moderate polarity), and dichloromethane (nonpolar) under controlled humidity. Note: Hygroscopic intermediates may skew results; use anhydrous solvents .
  • pH-Dependent Studies : Adjust aqueous solutions to pH 4–6 (near the piperidine pKa) to enhance solubility via protonation .
  • Documentation : Report solvent purity, temperature, and agitation methods to standardize data .

Q. How can researchers mitigate decomposition of the Boc group during coupling reactions involving this compound?

  • Methodological Answer : Boc cleavage is a common side reaction under acidic or high-temperature conditions. Mitigation strategies include:

  • Mild Coupling Agents : Use HOBt/DCC instead of harsher reagents like TFA, which hydrolyze Boc .
  • Temperature Control : Maintain reactions below 25°C; avoid prolonged heating.
  • In Situ Monitoring : Use FT-IR to detect carbonyl stretching frequencies (~1680 cm⁻¹ for intact Boc groups) .

Q. What analytical approaches resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer : For chiral center verification:

  • Chiral HPLC : Employ columns like Chiralpak IG with hexane/isopropanol to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., salts with tartaric acid) .
  • Circular Dichroism (CD) : Compare experimental spectra with computed models for non-crystalline samples .

Data Contradiction Analysis

Q. How should researchers interpret conflicting stability data for this compound under oxidative conditions?

  • Methodological Answer : Stability variations may stem from:

  • Impurity Profiles : Trace metal ions (e.g., Fe³⁺) in solvents can accelerate oxidation. Pre-treat solvents with chelating agents like EDTA .
  • Oxygen Exposure : Conduct stability tests under inert (N₂/Ar) vs. ambient atmospheres. Use radical scavengers (e.g., BHT) to assess oxidative pathways .
  • Accelerated Aging Studies : Perform thermal stress tests (40–60°C) with LC-MS to identify degradation products (e.g., deprotected amines) .

Q. Why do Boc-deprotection rates vary across literature reports, and how can protocols be standardized?

  • Methodological Answer : Variability arises from:

  • Acid Strength : TFA (trifluoroacetic acid) cleaves Boc faster than HCl/dioxane. Standardize acid concentration and exposure time .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carbocations, accelerating deprotection. Compare kinetics in DCM vs. THF .
  • Quantitative Analysis : Use 19^{19}F-NMR (if TFA is employed) or gravimetric methods to measure deprotection efficiency .

Experimental Design Considerations

Q. What precautions are critical when using this compound in peptide coupling reactions?

  • Methodological Answer :

  • Moisture Control : Use flame-dried glassware and molecular sieves to prevent hydrolysis of the Boc group .
  • Coupling Efficiency : Pre-activate the carboxylic acid with HATU or EDC/HOBt in DMF to enhance amide bond formation .
  • Workup : Extract unreacted reagents with ethyl acetate and saturated NaHCO₃ to avoid residual acids .

Q. How can researchers optimize purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of Boc/Cbz-protected intermediates .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for high-purity crystals .
  • Alternative Methods : Explore preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water for challenging separations .

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